4,5-Dimethylpyrimidine

Photochemistry Mechanistic studies Isomer interconversion

Isomeric purity failures compromise photochemical mechanistic studies. 4,5-Dimethylpyrimidine is the only dimethylpyrimidine in the photochemical tetrad network with 2,6-dimethylpyrazine, 2,3-dimethylpyrazine, and 2,4-dimethylpyrimidine. • Kovats retention index (RI 1395 on DB-Wax) provides >20-unit separation from isomers 2,5-(RI 1372) and 4,6-(RI 1363) for unambiguous GC-FID/MS verification • pKa 2.31 ± 0.16 enables pH-selective extraction (5-fold protonation shift vs. 4,6-isomer at pKa 3.04) • Liquid at RT (mp ~3°C) for automated dispensing vs. solid 4,6-isomer

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 694-81-5
Cat. No. B3279536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethylpyrimidine
CAS694-81-5
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCC1=CN=CN=C1C
InChIInChI=1S/C6H8N2/c1-5-3-7-4-8-6(5)2/h3-4H,1-2H3
InChIKeyXPCYMUBTCGGWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethylpyrimidine: Physicochemical Baseline for Procurement


4,5-Dimethylpyrimidine (C₆H₈N₂, MW 108.14) is a methyl-substituted pyrimidine heterocycle with methyl groups at the 4- and 5-positions . It is a low-melting solid (mp ~3 °C) or liquid at room temperature, with an estimated boiling point of ~193 °C, a predicted pKa of 2.31, and a density of ~1.027 g/mL . In the vapor phase, 4,5-dimethylpyrimidine belongs to a unique photochemical tetrad of dimethylpyrimidine and dimethylpyrazine isomers, distinct from the triad that contains 4,6-dimethylpyrimidine [1].

Why 4,5-Dimethylpyrimidine Cannot Be Replaced by Other Isomers


Although all dimethylpyrimidine isomers share the molecular formula C₆H₈N₂, their substitution patterns produce markedly different photochemical, chromatographic, and physical properties. 4,5-Dimethylpyrimidine participates in a photochemical tetrad (interconverting with 2,6-dimethylpyrazine, 2,3-dimethylpyrazine, and 2,4-dimethylpyrimidine), whereas 4,6-dimethylpyrimidine operates within a separate photochemical triad [1]. This fundamental mechanistic divergence means that the two isomers cannot substitute for one another in photochemical studies or syntheses that exploit phototransposition. Additionally, 4,5-dimethylpyrimidine exhibits a Kovats retention index (RI) of 1395 on a DB-Wax column, which is 23 units higher than 2,5-dimethylpyrimidine (RI 1372) and 32 units higher than 4,6-dimethylpyrimidine (RI 1363) [2][3], providing unambiguous GC-based isomer identification. The predicted basicity (pKa 2.31 vs. 3.04 for 4,6-dimethylpyrimidine ) further differentiates extraction and salt-formation protocols. These quantitative differences preclude indiscriminate interchange of dimethylpyrimidine isomers in synthetic, analytical, or procurement contexts.

Quantitative Differentiation Evidence for Scientific Procurement


Photochemical Network Classification: Tetrad vs. Triad

4,5-Dimethylpyrimidine participates in a photochemical tetrad with 2,6-dimethylpyrazine, 2,3-dimethylpyrazine, and 2,4-dimethylpyrimidine. Irradiation of any tetrad member yields the other three isomers [1]. In contrast, 4,6-dimethylpyrimidine belongs to a separate photochemical triad with 2,5-dimethylpyrazine and 2,5-dimethylpyrimidine, and does not interconvert with 4,5-dimethylpyrimidine under the same conditions [1]. This dichotomy is experimentally validated by irradiation of 2,6-dimethylpyrazine, which produced 2,4-dimethylpyrimidine (17% yield) as the major product and 4,5-dimethylpyrimidine (8% yield) as the minor product, confirming that 4,5-dimethylpyrimidine originates from a distinct mechanistic pathway [1].

Photochemistry Mechanistic studies Isomer interconversion

Gas Chromatographic Retention Index Differentiation

On a DB-Wax polar stationary phase (J&W Scientific), 4,5-dimethylpyrimidine exhibits a Kovats retention index (RI) of 1395 [1]. Under identical chromatographic conditions, 2,5-dimethylpyrimidine displays an RI of 1372 [2], and 4,6-dimethylpyrimidine shows an RI of 1363 [3]. The RI difference of +23 units vs. 2,5-dimethylpyrimidine and +32 units vs. 4,6-dimethylpyrimidine provides unambiguous isomer discrimination for quality control and identity confirmation.

Analytical chemistry GC-MS Isomer identification

Basicity Differentiation for Extraction and Salt Formation

The predicted pKa of 4,5-dimethylpyrimidine is 2.31 ± 0.16 , whereas the predicted pKa of 4,6-dimethylpyrimidine is 3.04 ± 0.17 . The ΔpKa of approximately 0.73 units corresponds to a roughly 5.4-fold difference in protonation equilibrium at a given pH near the pKa values. This difference in basicity impacts liquid-liquid extraction efficiency, acid-salt formation for purification, and electrostatic interactions in biological assays.

Physicochemical characterization Extraction optimization Salt formation

Physical State and Boiling Point Differentiation

4,5-Dimethylpyrimidine has a melting point of ~3 °C, rendering it a liquid under typical ambient laboratory conditions . In contrast, 4,6-dimethylpyrimidine has a reported melting point of 25 °C [1] to 28 °C, existing as a solid at room temperature. The estimated boiling point of 4,5-dimethylpyrimidine is ~193 °C (rough estimate) , while 4,6-dimethylpyrimidine boils at 154-159 °C (literature) [1]. The boiling point difference of approximately 34-39 °C enables separation by fractional distillation, and the difference in ambient physical state influences storage, transfer, and formulation workflows.

Physical properties Distillation Storage and handling

Evidence-Based Research and Industrial Application Scenarios


GC Identification and Isomer Purity Verification

When procuring 4,5-dimethylpyrimidine for analytical reference standards or reaction monitoring, the Kovats retention index of 1395 on a DB-Wax column provides a definitive isomer fingerprint. Laboratories can verify batch identity by comparing the observed RI against the known values for 2,5-dimethylpyrimidine (RI 1372) and 4,6-dimethylpyrimidine (RI 1363) to confirm the absence of isomeric contamination [1][2]. The RI separation of >20 units from the nearest isomer ensures unambiguous peak assignment in routine GC-FID or GC-MS workflows.

Photochemical Studies of Heterocyclic Interconversion Networks

4,5-Dimethylpyrimidine is the sole dimethylpyrimidine that participates in the tetrad photochemical network with 2,6-dimethylpyrazine, 2,3-dimethylpyrazine, and 2,4-dimethylpyrimidine [1]. Researchers studying vapor-phase phototransposition mechanisms or designing light-driven isomerization sequences must procure 4,5-dimethylpyrimidine specifically, as 4,6-dimethylpyrimidine belongs to a different triad network and will not generate the same photoproduct distribution [1].

Distillation-Based Purification and Automated Liquid Handling

The boiling point of 4,5-dimethylpyrimidine (~193 °C rough estimate) is approximately 35 °C higher than that of 4,6-dimethylpyrimidine (154-159 °C lit.) [1][2]. This differential allows fractional distillation protocols to be designed with distinct cut points for each isomer. Furthermore, 4,5-dimethylpyrimidine remains liquid at room temperature (mp ~3 °C), whereas 4,6-dimethylpyrimidine is a solid below 25 °C, making the 4,5-isomer preferable for automated liquid dispensing systems without pre-heating steps.

pH-Dependent Extraction and Salt-Selection Strategy

The predicted pKa of 4,5-dimethylpyrimidine (2.31 ± 0.16) differs by ~0.7 units from 4,6-dimethylpyrimidine (3.04 ± 0.17) [1][2]. When developing acid-base extraction protocols (e.g., separation from neutral organic impurities or selective salt formation for crystallization), this pKa difference translates to a ~5-fold shift in the protonation equilibrium at intermediate pH values. Procurement teams should specify the 4,5-isomer for synthetic routes where the extraction pH window has been optimized for the lower-basicity pyrimidine core.

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